molecular formula C14H15NO2S B6536841 2-(4-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide CAS No. 1058491-70-5

2-(4-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide

Cat. No.: B6536841
CAS No.: 1058491-70-5
M. Wt: 261.34 g/mol
InChI Key: AJSKFVZASNNNMM-UHFFFAOYSA-N
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Description

The compound “2-(4-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also contains a methylphenoxy group and an acetamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions . For example, a Horner-Emmons-Wadsworth reaction could be used to form the compound from thiophene-2-carboxaldehyde and a ketophosphonate derived from 2,4-dimethylacetophenone .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions .

Future Directions

Future research on this compound could involve further investigation of its synthesis, properties, and potential applications. For example, it could be studied for its potential use as a tyrosinase inhibitor .

Properties

IUPAC Name

2-(4-methylphenoxy)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-11-2-4-13(5-3-11)17-9-14(16)15-8-12-6-7-18-10-12/h2-7,10H,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSKFVZASNNNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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